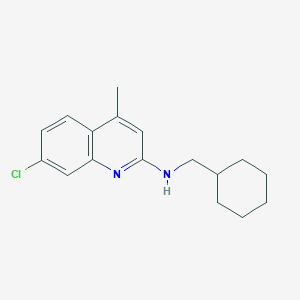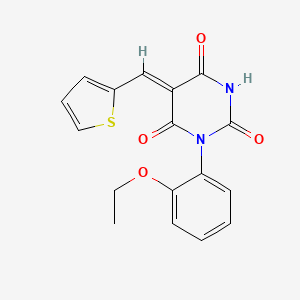![molecular formula C25H29NO B5170139 4-{3-[(3,3-diphenylpropyl)amino]butyl}phenol](/img/structure/B5170139.png)
4-{3-[(3,3-diphenylpropyl)amino]butyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[(3,3-diphenylpropyl)amino]butyl}phenol is a chemical compound that is commonly known as DPPEB. It is a potent antioxidant and has been extensively studied for its various biochemical and physiological effects.
Mécanisme D'action
DPPEB exerts its antioxidant effects by scavenging free radicals and reactive oxygen species (ROS). It can also enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. DPPEB's anti-inflammatory effects are mediated by its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). DPPEB's neuroprotective effects are thought to be due to its ability to modulate various signaling pathways involved in neuronal survival and function.
Biochemical and Physiological Effects:
DPPEB has been found to have various biochemical and physiological effects. It can protect cells from oxidative stress, reduce inflammation, and protect neurons from damage. Additionally, DPPEB has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. DPPEB has also been shown to have anti-cancer properties and can inhibit the growth of various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
DPPEB has several advantages for lab experiments. It is a potent antioxidant and can be used to protect cells from oxidative stress. It is also relatively stable and can be stored for long periods of time without significant degradation. However, DPPEB has some limitations for lab experiments. It is relatively expensive and may not be suitable for large-scale experiments. Additionally, DPPEB's mechanism of action is not fully understood, which may limit its use in certain types of experiments.
Orientations Futures
There are several future directions for research on DPPEB. One area of research is to further elucidate its mechanism of action. This could involve studying its effects on various signaling pathways and identifying its molecular targets. Another area of research is to investigate its potential therapeutic applications. DPPEB has been shown to have anti-inflammatory, neuroprotective, and anti-cancer properties, and further research could lead to the development of new treatments for various diseases. Finally, future research could focus on developing new synthetic methods for DPPEB that are more efficient and cost-effective.
Méthodes De Synthèse
DPPEB can be synthesized by reacting 4-hydroxybenzaldehyde with 3-(3,3-diphenylpropyl)amine in the presence of sodium borohydride. The reaction yields DPPEB as a white crystalline solid. The purity of DPPEB can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
DPPEB has been extensively studied for its various scientific research applications. It has been found to have potent antioxidant properties and can protect cells from oxidative stress. DPPEB has also been found to have anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, DPPEB has been studied for its potential neuroprotective effects and has been found to protect neurons from damage caused by various neurotoxic agents.
Propriétés
IUPAC Name |
4-[3-(3,3-diphenylpropylamino)butyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO/c1-20(12-13-21-14-16-24(27)17-15-21)26-19-18-25(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-11,14-17,20,25-27H,12-13,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSQGUGELWTMPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
53.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198229 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5170056.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-fluorobenzamide](/img/structure/B5170066.png)
![1,5-dichloro-2-[4-(2-methoxyphenoxy)butoxy]-3-methylbenzene](/img/structure/B5170070.png)
![N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5170080.png)
![1-benzyl-5-(2,3-dichlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5170085.png)
![4-hydroxy-2,3,6-trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B5170105.png)
![4-{3-[1-(4,4,4-trifluorobutyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5170108.png)
![5-fluoro-3-methyl-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5170121.png)
![N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,N-dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5170126.png)

![2-[2-(4-methoxy-3-nitrophenyl)-2-oxoethoxy]-N-phenylbenzamide](/img/structure/B5170141.png)

![9-(3-chlorophenyl)-4-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5170151.png)